Product packaging for FOXO4-DRI(Cat. No.:)

FOXO4-DRI

Cat. No.: B1574751
M. Wt: 5358.05
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cellular Senescence in Biological Systems

Cellular senescence is a fundamental biological process characterized by a stable state of cell cycle arrest, where proliferating cells become resistant to growth-promoting stimuli. cellsignal.comwikipedia.org First described by Leonard Hayflick and Paul Moorhead in the early 1960s, it was observed that normal human fetal fibroblasts in culture have a finite number of divisions, approximately 50, before entering this senescent state. wikipedia.orgjci.org This phenomenon, known as replicative senescence or the Hayflick limit, is a key aspect of cellular aging. wikipedia.org

Senescent cells are distinct from quiescent cells, which can re-enter the cell cycle, and terminally differentiated cells. cellsignal.com They remain metabolically active and undergo significant morphological and metabolic changes. cellsignal.com These changes include chromatin reorganization, altered gene expression, and the adoption of a pro-inflammatory phenotype known as the senescence-associated secretory phenotype (SASP). cellsignal.comlongevity.technology The SASP involves the secretion of a complex mix of inflammatory cytokines, chemokines, growth factors, and proteases. wikipedia.orgresearchgate.net

The triggers for cellular senescence are diverse and include various stressors such as telomere shortening from cell division, DNA damage, oncogene activation, and oxidative stress. wikipedia.orgnih.gov Essentially, senescence acts as a protective mechanism to prevent the proliferation of damaged or potentially cancerous cells. cellsignal.comlongevity.technology While it plays beneficial roles in embryonic development, wound healing, and tumor suppression, the accumulation of senescent cells over time is also linked to the aging process and various age-related diseases. nih.govnih.govresearchgate.net

Role of Senescent Cells in Age-Related Pathologies

The accumulation of senescent cells is a hallmark of aging and is implicated as a causal factor in numerous age-related diseases. jci.orgnih.gov While beneficial in the short term, the persistent presence of these cells can disrupt normal tissue structure and function. longevity.technology The primary driver of these detrimental effects is often the senescence-associated secretory phenotype (SASP). longevity.technologynih.gov

The pro-inflammatory factors secreted by senescent cells create a chronic inflammatory environment that can contribute to tissue damage and the progression of various pathologies. longevity.technologynih.gov This chronic inflammation is a common feature of many age-related conditions. longevity.technology

Examples of Age-Related Pathologies Linked to Cellular Senescence:

Cardiovascular Diseases: Senescent cells are found in atherosclerotic plaques and contribute to their development. nih.gov

Neurodegenerative Diseases: The accumulation of senescent cells in the brain is associated with conditions like Alzheimer's and Parkinson's disease. researchgate.net

Metabolic Disorders: Senescent cells in adipose tissue and the pancreas are linked to type 2 diabetes. nih.gov

Musculoskeletal Conditions: Senescence plays a role in osteoarthritis and sarcopenia (age-related muscle loss). nih.gov

Cancer: While senescence is initially a tumor-suppressive mechanism, the SASP can, over time, create a microenvironment that promotes tumor growth. nih.govnih.gov

The accumulation of senescent cells with age can be attributed to an increased rate of their formation and a decline in their clearance by the immune system. nih.gov This imbalance leads to a progressive increase in the burden of senescent cells, contributing to the functional decline of tissues and organs. longevity.technologynih.gov

Therapeutic Strategies for Targeting Senescent Cells: Senolytics

The understanding of the detrimental role of senescent cells in aging has led to the development of therapeutic strategies aimed at eliminating them. mdpi.com These drugs, known as senolytics, selectively induce apoptosis (programmed cell death) in senescent cells while sparing healthy, non-senescent cells. researchgate.netmdpi.com

Senescent cells are resistant to apoptosis due to the upregulation of pro-survival pathways. mdpi.com Senolytics work by targeting and disabling these protective mechanisms, thereby triggering the self-destruction of senescent cells. researchgate.netmdpi.com

Several classes of compounds have been identified as having senolytic activity:

Dasatinib and Quercetin (B1663063) (D+Q): This combination was one of the first senolytic therapies discovered. mdpi.comnih.gov Dasatinib is a tyrosine kinase inhibitor, and quercetin is a plant flavonol. mdpi.comnih.gov Together, they have been shown to effectively clear senescent cells in various preclinical models and some human studies. researchgate.netnih.gov

BCL-2 Family Inhibitors: This class of drugs, including Navitoclax (ABT-263) and ABT-737, targets the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins. nih.gov

Natural Products: Compounds like fisetin (B1672732) (a plant flavonol) and piperlongumine (B1678438) (an alkaloid) have also demonstrated senolytic effects. nih.gov

FOXO4-DRI: This is a peptide-based senolytic that works through a distinct mechanism of action. nbinno.com

The goal of senolytic therapy is to reduce the burden of senescent cells, thereby mitigating their harmful effects, reducing chronic inflammation, and restoring tissue homeostasis. mdpi.comnbinno.com Preclinical studies in animal models have shown that clearing senescent cells can delay, prevent, or alleviate multiple age-related conditions and extend healthspan. jci.orgmdpi.com More than 30 clinical trials of senolytic agents for various indications have been completed or are currently underway. oup.com

Contextualizing this compound within the Senolytic Landscape

This compound is a rationally designed peptide that represents a targeted approach within the growing field of senolytics. nbinno.compeptidesciences.com Unlike many other senolytics that target general pro-survival pathways, this compound has a specific molecular target that is crucial for the survival of senescent cells. nbinno.comnbinno.com

The mechanism of action of this compound centers on the interaction between two proteins: Forkhead box protein O4 (FOXO4) and p53. nbinno.comnbinno.com In senescent cells, FOXO4 binds to p53, a well-known tumor suppressor protein, and prevents it from initiating apoptosis. nbinno.comscienceblog.com This interaction is a key survival mechanism for senescent cells. nbinno.com

This compound is a peptide antagonist that disrupts the binding of FOXO4 to p53. peptidesciences.comfrontiersin.org By interfering with this interaction, this compound allows p53 to translocate to the mitochondria and trigger the apoptotic cascade, leading to the selective elimination of senescent cells. peptidesciences.comfrontiersin.orgaging-us.com This targeted approach aims to minimize off-target effects on healthy cells. nbinno.comparticlepeptides.com

Research in preclinical models has demonstrated the efficacy of this compound in clearing senescent cells and improving various age-related phenotypes. peptidesciences.com For example, studies in mice have shown that this compound can restore fitness, increase hair density, and improve renal function in both rapidly aging and naturally aged animals. peptidesciences.comnicswell.co.uk It has also been shown to neutralize the toxic effects of chemotherapy by eliminating the senescent cells induced by the treatment. nicswell.co.ukaacrjournals.org

The development of this compound highlights the potential of peptide-based therapies in the senolytic landscape, offering a high degree of specificity in targeting the molecular vulnerabilities of senescent cells. nbinno.comlifespan.io

Interactive Data Table: Overview of Senolytic Agents

Senolytic Agent(s)Target/Mechanism of ActionKey Research Findings
Dasatinib + Quercetin (D+Q) Dasatinib: Tyrosine kinase inhibitor. Quercetin: Inhibits PI3K and other kinases.Combination effectively eliminates senescent cells. mdpi.comnih.gov Shown to reduce senescent cell burden in humans with diabetic kidney disease. nih.gov
Navitoclax (ABT-263) Inhibitor of BCL-2, BCL-W, and BCL-XL.Reduces the viability of various human and mouse senescent cells. nih.gov Removes senescent foamy macrophages from atherosclerotic lesions. nih.gov
Fisetin Plant flavonol.Selectively induces apoptosis in senescent human umbilical vein endothelial cells (HUVECs). nih.gov
Piperlongumine Natural alkaloid.Removes senescent human fibroblasts. nih.gov
This compound Peptide antagonist of the FOXO4-p53 interaction.Selectively induces apoptosis in senescent cells by disrupting the FOXO4-p53 interaction. nbinno.comnbinno.com Restores tissue homeostasis in mice after chemotherapy and in aged mice. peptidesciences.comnih.gov

Table of Mentioned Compounds

Properties

Molecular Formula

C228H388N86O64

Molecular Weight

5358.05

Purity

98%

sequence

H-D-Leu-D-Thr-D-Leu-D-Arg-D-Lys-D-Glu-D-Pro-D-Ala-D-Ser-D-Glu-D-Ile-D-Ala-D-Gln-D-Ser-D-Ile-D-Leu-D-Glu-D-Ala-D-Tyr-D-Ser-D-Gln-D-Asn-D-Gly-D-Trp-D-Ala-D-Asn-D-Arg-D-Arg-D-Ser-D-Gly-D-Gly-D-Lys-D-Arg-D-Pro-D-Pro-D-Pro-D-Arg-D-Arg-D-Arg-D-Gln-D-Arg-D-Arg-D

Origin of Product

United States

Molecular Basis of Foxo4 Dri Mechanism of Action

Identification and Upregulation of FOXO4 in Senescent Cells

Forkhead box O4 (FOXO4) is a transcription factor belonging to the FOXO family, which plays essential roles in regulating genes involved in cellular homeostasis, including apoptosis, cell cycle control, and oxidative stress resistance patsnap.combiorxiv.org. While present in a small fraction of normal cells, the expression of FOXO4 is significantly increased in senescent cells patsnap.combiorxiv.orgnih.govaging-us.comaacrjournals.orgrug.nl. This upregulation of FOXO4 is crucial for maintaining the viability of these senescent cells, enabling them to resist apoptosis and persist within tissues patsnap.comnih.govaging-us.comaacrjournals.orgrug.nl.

The FOXO4-p53 Protein-Protein Interaction in Senescence

A key aspect of senescent cell survival is the interaction between FOXO4 and p53 patsnap.commynexgenhealth.comsimonsrx.compharmalabglobal.comaasraw.cobiorxiv.orgnih.govaging-us.comresearchgate.netfrontiersin.orgbiorxiv.orgnih.govatsjournals.orgdripdok.comlimitlesslifenootropics.comdirect-peptides.compeptide.ltdguardian.ngnih.govresearchgate.netpatsnap.comnih.govresearchgate.net. This protein-protein interaction has garnered considerable attention as a promising target for developing senolytic therapies biorxiv.orgbiorxiv.org.

In senescent cells, FOXO4 is localized within the nucleus, often found in promyelocytic leukemia (PML) bodies, and interacts directly with p53 biorxiv.orgnih.govaging-us.comaacrjournals.orgrug.nlnih.govatsjournals.orgdripdok.compeptide.ltdnih.gov. This interaction leads to the sequestration of p53 within the nucleus, effectively inhibiting its nuclear exclusion biorxiv.orgnih.govaging-us.comrug.nlnih.govatsjournals.orgdripdok.compeptide.ltdnih.gov. The binding between FOXO4 and p53 is mediated by dual interactions, with the FOXO4 Forkhead domain (FHD) primarily binding to the p53 transactivation domain (TAD), and FOXO4 CR3 binding to the p53 DNA-binding domain (DBD) biorxiv.orgresearchgate.net.

The nuclear sequestration of p53 by FOXO4 in senescent cells is critical because it suppresses p53-mediated apoptosis patsnap.commynexgenhealth.comsimonsrx.compharmalabglobal.comaasraw.cobiorxiv.orgnih.govaging-us.comrug.nlfrontiersin.orgnih.govatsjournals.orgdripdok.comlimitlesslifenootropics.comdirect-peptides.compeptide.ltdguardian.ngresearchgate.netnih.govresearchgate.net. This interaction prevents p53 from initiating programmed cell death, thereby allowing these dysfunctional senescent cells to persist patsnap.combiorxiv.orgrug.nldripdok.comnih.gov. Furthermore, the FOXO4-p53 interaction contributes to the maintenance of the senescent state by activating the transcription of the common target gene p21cip1, which itself plays a role in suppressing apoptosis biorxiv.orgnih.govaging-us.comnih.govresearchgate.netnih.gov. Once released from the nucleus, active p53 can translocate to the mitochondria, where it induces cell-intrinsic apoptosis via a caspase-dependent pathway nih.govaging-us.comfrontiersin.orgatsjournals.orgnih.gov.

Design and Structural Principles of FOXO4-DRI

This compound is a synthetic D-retro-inverso peptide specifically designed to disrupt the critical FOXO4-p53 interaction patsnap.commynexgenhealth.comsimonsrx.compharmalabglobal.comaasraw.cobiorxiv.orgaging-us.comresearchgate.netfrontiersin.orgnih.govatsjournals.orgdripdok.comlimitlesslifenootropics.comdirect-peptides.compeptide.ltd.

D-retro-inverso peptides are a specialized class of linear peptides characterized by a reversed amino acid sequence and an inversion of the α-center chirality of their amino acid subunits, meaning they incorporate D-amino acids instead of the naturally occurring L-amino acids biosyn.comnih.govlifetein.com.cnaai.orgresearchgate.net. This design strategy is employed to enhance the biological functionality of the peptide. A key advantage of D-retro-inverso peptides is their significantly increased resistance to proteolytic degradation in vivo, which contributes to a longer effective half-life and improved bioavailability biosyn.comnih.govlifetein.com.cnaai.org. Despite the reversed sequence and D-amino acid composition, careful design ensures that these peptides can maintain a side chain topology similar to that of the original L-amino acid peptide, allowing them to retain similar binding characteristics biosyn.comlifetein.com.cn.

This compound functions by competitively binding to p53, thereby disrupting the native interaction between FOXO4 and p53 patsnap.commynexgenhealth.comsimonsrx.compharmalabglobal.comaasraw.conih.govaging-us.comresearchgate.netfrontiersin.orgnih.govatsjournals.orgdripdok.comlimitlesslifenootropics.comdirect-peptides.compeptide.ltdguardian.ngnih.govnih.gov. By mimicking a region of the FOXO4 protein involved in this interaction, this compound effectively displaces FOXO4 from p53 mynexgenhealth.comsimonsrx.comdirect-peptides.com. This disruption releases p53, enabling its nuclear exclusion and subsequent translocation to the mitochondria, where it can then trigger apoptosis in senescent cells patsnap.commynexgenhealth.compharmalabglobal.comaasraw.conih.govaging-us.comfrontiersin.orgatsjournals.orgdripdok.comlimitlesslifenootropics.comdirect-peptides.compeptide.ltdnih.gov. This mechanism allows for the selective elimination of senescent cells while largely sparing healthy, functioning cells patsnap.commynexgenhealth.comsimonsrx.compharmalabglobal.comaasraw.conih.govaging-us.comfrontiersin.orgatsjournals.orglimitlesslifenootropics.comdirect-peptides.compeptide.ltdguardian.ngnih.gov.

Research findings highlight the effectiveness of this compound in disrupting the FOXO4-p53 interaction. For instance, studies have shown a notable difference in binding affinity between this compound and its wild-type counterpart when interacting with p53.

Table 1: Binding Affinities to p53-DBD

PeptideBinding Affinity (Kd)Reference
This compound~50 nM researchgate.net
Equivalent Wild-Type Peptide2.5 mM researchgate.net

This data demonstrates that this compound binds to p53 with significantly higher affinity compared to the wild-type FOXO4 peptide, underscoring its efficacy in disrupting the FOXO4-p53 complex researchgate.net.

Cellular and Subcellular Mechanisms of Foxo4 Dri

Selective Induction of Apoptosis in Senescent Cells

FOXO4-DRI selectively induces apoptosis in senescent cells while largely sparing healthy, dividing cells. This selectivity is crucial for its therapeutic potential. direct-peptides.commynexgenhealth.compeptide.ltdmdpi.combiomolther.orgnih.govnih.govaging-us.comgoogle.com Studies have shown that this compound can potently and selectively reduce the viability of senescent cells, such as human IMR90 fibroblasts, with a significant difference compared to control cells. nih.gov

Table 1: Effect of this compound on Senescent vs. Control IMR90 Cell Viability

Cell TypeEC50 (µM)Selectivity Index (Senescent vs. Control)
Senescent IMR90-11.73-fold difference
Control IMR90-
Data derived from viability assays with increasing concentrations of this compound. nih.gov

A primary mechanism by which this compound triggers apoptosis is by promoting the nuclear exclusion and subsequent cytosolic translocation of active p53. direct-peptides.commynexgenhealth.compeptide.ltdmdpi.comspringermedizin.debiomolther.orgaacrjournals.orgbiorxiv.orgbiorxiv.orgnih.govnih.govaging-us.compreprints.org In senescent cells, FOXO4 localizes within promyelocytic leukemia (PML) bodies and interacts with p53, thereby inhibiting p53's nuclear exclusion. aacrjournals.orgbiorxiv.orgbiorxiv.orgnih.gov this compound competes with endogenous FOXO4 for p53 binding, disrupting this interaction and releasing p53. direct-peptides.compeptide.ltdmdpi.comnih.govaging-us.com Once released, p53 translocates to the cytosol and subsequently to the mitochondria, where it initiates transcription-independent apoptosis. mdpi.combiomolther.orgbiorxiv.orgbiorxiv.orgnih.govaging-us.compreprints.orgeur.nl

The apoptosis induced by this compound is a caspase-dependent process. biomolther.orgbiorxiv.orgnih.govnih.govgoogle.com Research indicates that this compound specifically induces Caspase-3/7 activation in senescent cells but not in control cells. nih.govgoogle.com This activation leads to the programmed cell death characteristic of apoptosis. biomolther.orgnih.gov Pan-caspase inhibitors, such as QVD-OPH or ZVAD-FMK, have been shown to block the effect of this compound in reducing senescent cell viability, confirming the caspase-dependent nature of the induced cell death. nih.govgoogle.com

This compound modulates the p53/p21 signaling pathway. In senescent cells, p53 signaling often leads to the upregulation of p21 (Cdkn1a), a cyclin-dependent kinase inhibitor that contributes to cell cycle arrest and cell survival. biorxiv.orgnih.govgoogle.commdpi.com By disrupting the FOXO4-p53 interaction and causing nuclear exclusion of active p53, this compound leads to a reduction in senescence-associated p21 levels. biorxiv.orgnih.govaging-us.comeur.nlgoogle.comaging-us.comnih.govresearchgate.net This decrease in p21 expression is a consequence of lowered active p53 levels in the nucleus, which in turn reduces p53's transcriptional activity towards downstream targets like p21. google.com

Table 2: Effect of this compound on Senescence-Associated Proteins in Aged Mouse Testes

ProteinChange in Level After this compound Treatment
p53Decreased
p21Decreased
p16Decreased
Data from Western blot analysis in naturally aged mice. aging-us.comnih.govresearchgate.netresearchgate.net

The phosphorylation status of p53 at specific serine residues plays a crucial role in its activity and cellular localization. This compound has been shown to affect the phosphorylation of p53 at Ser15 and Ser46. nih.govaging-us.comgoogle.comaging-us.comresearchgate.netgoogle.com In senescent cells, active pSer15-p53 accumulates in nuclear foci. nih.govaging-us.comgoogle.comresearchgate.net this compound promotes the accumulation and nuclear exclusion of this active pSer15-p53. nih.govaging-us.comgoogle.comresearchgate.net Furthermore, this compound causes a strong upregulation of pSer46-p53, a post-translational modification of p53 strongly associated with apoptosis induction. google.comgoogle.comaacrjournals.org This indicates that this compound not only reduces pro-survival factors like p21 but also enhances pro-apoptotic signaling by p53. google.com

Regulation of Senescence-Associated Secretory Phenotype (SASP)

Senescent cells typically develop a persistent pro-inflammatory phenotype known as the Senescence-Associated Secretory Phenotype (SASP). nih.gov The SASP involves the secretion of various factors, including pro-inflammatory cytokines, chemokines, growth factors, and proteases, which can influence the cellular microenvironment and contribute to chronic inflammation and tissue dysfunction. mdpi.comnih.govmdpi.com this compound has been demonstrated to regulate the SASP. aacrjournals.org

Treatment with this compound leads to a reduction in the levels of several key pro-inflammatory SASP factors. aging-us.comnih.govresearchgate.netresearchgate.net Specifically, studies in aged mice have shown that this compound decreases the levels of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Transforming Growth Factor-beta (TGF-β) in testicular tissue. aging-us.comnih.govresearchgate.netresearchgate.net While these factors are significantly reduced, other SASP components such as IL-1α, IL-10, and TNF-α were not observed to be affected by this compound treatment. aging-us.comnih.govresearchgate.net This targeted reduction of specific pro-inflammatory SASP factors contributes to the improvement of the tissue microenvironment. aging-us.comnih.govresearchgate.net

Table 3: Effect of this compound on SASP Factors in Aged Mouse Testes

SASP FactorChange in Level After this compound Treatment
IL-1βDecreased
IL-6Decreased
TGF-βDecreased
IL-1αNo significant effect
IL-10No significant effect
TNF-αNo significant effect
Data from Western blot analysis in naturally aged mice. aging-us.comnih.govresearchgate.netresearchgate.net

Pre Clinical Efficacy and Therapeutic Potential in Animal Models

Mitigation of Chemotherapy-Induced Senescence and Chemotoxicity

Chemotherapy, while effective against cancer, often induces senescence in healthy tissues, contributing to adverse side effects and long-term complications. FOXO4-DRI has shown promise in addressing these issues by selectively eliminating chemotherapy-induced senescent cells.

This compound has been observed to neutralize doxorubicin-induced chemotoxicity in animal models nih.govdvm360.compeptidesciences.comresearchgate.netaacrjournals.orgjcancer.orgpreprints.org. Treatment with this compound has resulted in an increase in body weight and a reduction in liver damage indicators, such as plasma aspartate aminotransferase (AST) levels, which are typically elevated post-doxorubicin exposure nih.govaacrjournals.orgjcancer.org. This suggests that by clearing senescent cells, this compound helps restore tissue homeostasis that is disrupted by chemotherapeutic agents nih.govpeptidesciences.comresearchgate.net.

Table 1: Impact of this compound on Doxorubicin-Induced Chemotoxicity Markers

MarkerDoxorubicin-treated (Control)This compound Treated (Post-Doxorubicin)Effect of this compoundSource
Body WeightReducedIncreasedNeutralized loss aacrjournals.org
Plasma AST LevelsIncreasedReducedNeutralized increase nih.govaacrjournals.orgjcancer.org
Liver Senescence (FOXO4 foci)IncreasedReducedReduced nih.gov
Liver IL-6 ExpressionIncreasedReducedReduced dvm360.com

Research indicates that this compound potently and selectively reduces the viability of doxorubicin-induced senescent cells both in vitro and in vivo nih.govgoogle.comjcancer.org. This selective action is crucial as it allows for the removal of dysfunctional senescent cells without causing widespread harm to healthy, proliferating cells nih.govdvm360.compeptidesciences.commynexgenhealth.comlimitlesslifenootropics.compharmalabglobal.comdirect-peptides.commdpi.com. The mechanism involves this compound disrupting the interaction between FOXO4 and p53, leading to the nuclear exclusion of p53 and subsequent caspase-3/7-dependent apoptosis in senescent cells nih.govpeptidesciences.comresearchgate.netaacrjournals.orgmynexgenhealth.comaging-us.comfrontiersin.orgmedindia.netgoogle.combiomolther.org.

Counteracting Age-Related Phenotypes

Beyond chemotoxicity, this compound has demonstrated significant effects in ameliorating various age-related phenotypes in different animal models, suggesting its broader application in promoting healthy aging.

In accelerated aging models, such as XpdTTD/TTD mice, which exhibit features of premature aging, this compound treatment has been shown to decrease senescence and counteract markers of frailty nih.govdvm360.compeptidesciences.combmbreports.orgresearchgate.netaginganddisease.orgfrontiersin.orgpreprints.orgbiomolther.orgoncotarget.comreddit.comeur.nl. These mice typically display accelerated hair loss and reduced exploratory behavior nih.govdvm360.compeptidesciences.comoncotarget.comeur.nl. Treatment with this compound has led to a robust improvement in fur density and an increase in voluntary exploratory behavior, indicating a restoration of physical fitness nih.govdvm360.compeptidesciences.comresearchgate.netspringermedizin.deaginganddisease.orgfrontiersin.orgoncotarget.comreddit.comeur.nl.

Table 2: Effects of this compound on Frailty Markers in XpdTTD/TTD Mice

Frailty MarkerXpdTTD/TTD Mice (Control)This compound Treated XpdTTD/TTD MiceSource
Senescence (p16-positive cells)High levelsReduced nih.goveur.nl
Fur DensityAccelerated lossRobust improvement nih.govdvm360.compeptidesciences.comoncotarget.comeur.nl
Exploratory BehaviorLess activeNoticeably more active dvm360.comoncotarget.comeur.nl
Abdominal TemperatureHigher (due to lack of fur)Reduced eur.nl

A notable finding across multiple studies is the significant improvement in renal function following this compound administration in both fast-aging XpdTTD/TTD mice and naturally aged mice nih.govdvm360.compeptidesciences.combmbreports.orgresearchgate.netspringermedizin.depharmalabglobal.comaginganddisease.orgfrontiersin.orgmedindia.netpreprints.orgbiomolther.orgoncotarget.comreddit.comeur.nl. This improvement is often indicated by a reduction in increased plasma urea (B33335) levels, a marker of kidney dysfunction dvm360.comresearchgate.net. The underlying mechanism involves this compound increasing the apoptosis of senescent renal tubular cells, thereby restoring kidney function dvm360.compharmalabglobal.com.

Table 3: Renal Function Improvement in Aged Mice with this compound Treatment

IndicatorAged Mice (Control)This compound Treated Aged MiceSource
Plasma Urea LevelsIncreasedReduced dvm360.comresearchgate.net
Renal FunctionReducedRestored/Improved nih.govdvm360.compeptidesciences.combmbreports.orgresearchgate.netspringermedizin.depharmalabglobal.comaginganddisease.orgfrontiersin.orgmedindia.netpreprints.orgbiomolther.orgoncotarget.comreddit.comeur.nl
Senescent Renal Tubular CellsAccumulationIncreased apoptosis dvm360.compharmalabglobal.com

Restoration of Organ Function in Naturally Aged Models

Hepatic Function Preservation

Preclinical studies have demonstrated the efficacy of this compound in preserving hepatic function in animal models, particularly in contexts of induced cellular senescence. Research has shown that this compound can counteract doxorubicin-induced chemotoxicity, which often leads to liver damage and loss of liver function limitlesslifenootropics.comnih.govdvm360.com. In studies involving mice, treatment with this compound was observed to reduce elevated plasma levels of aspartate aminotransferase (AST), an indicator of liver injury, which were induced by doxorubicin (B1662922) nih.govdvm360.com. This suggests that the senolytic action of this compound, by clearing senescent cells, contributes to the restoration of liver homeostasis and mitigates drug-induced hepatic dysfunction limitlesslifenootropics.comnih.govdvm360.com.

Enhancements in Fur Density and Hair Regrowth

This compound has shown promising effects on fur density and hair regrowth in various animal models, including fast-aging and naturally aged mice. In models of accelerated aging, such as XpdTTD/TTD mice, which exhibit premature hair loss, this compound treatment led to a robust improvement in fur density springermedizin.denih.govdvm360.comaginganddisease.orgreddit.com. Similar positive outcomes were observed in naturally aged mice, where the peptide restored fur density limitlesslifenootropics.comspringermedizin.denih.govdvm360.comaginganddisease.orgreddit.com. Furthermore, in instances of chemotherapy-induced alopecia, this compound was found to alleviate hair loss, indicating its broader potential in promoting hair regeneration by targeting senescent cells that contribute to such conditions dripdok.comjcancer.org.

Specific Organ and Tissue Regeneration Studies

Testicular Senescence and Male Late-Onset Hypogonadism

Targeting Senescent Leydig Cells

A core mechanism of this compound's action in the testes involves its selective targeting and elimination of senescent Leydig cells nih.govlimitlesslifenootropics.comaging-us.comaginganddisease.orgdripdok.comnih.govpatsnap.commdpi.comresearchgate.netaging-us.com. Research indicates that the FOXO4 transcription factor is specifically expressed in human Leydig cells, and its translocation to the nucleus in older individuals is associated with decreased testosterone (B1683101) synthesis nih.govnih.govmdpi.comaging-us.com. In vitro models using hydrogen peroxide-induced senescent TM3 Leydig cells revealed that FOXO4 maintains the viability of these senescent cells and suppresses their apoptosis nih.govaging-us.comdripdok.comnih.govresearchgate.net. By disrupting the FOXO4-p53 interaction, this compound selectively induces p53 nuclear exclusion and apoptosis in these senescent Leydig cells, thereby clearing them from the testicular tissue nih.govlimitlesslifenootropics.comaging-us.comaginganddisease.orgdripdok.comnih.govpatsnap.comresearchgate.netaging-us.com.

Improvement of Testicular Microenvironment

Treatment with this compound has been shown to significantly improve the testicular microenvironment in naturally aged mice. This improvement is evidenced by a decrease in interstitial SA-β-gal activity, a common biomarker for senescence, within the testes nih.govresearchgate.netmedchemexpress.commedchemexpress.com. Furthermore, western blot analyses revealed that this compound treatment led to lower levels of key senescence-associated proteins, including p53, p21, and p16, in the testes of aged mice nih.govresearchgate.netmedchemexpress.comfrontiersin.org.

Beyond reducing senescent cell burden, this compound also modulates the senescence-associated secretory phenotype (SASP) within the testicular microenvironment. Studies have shown that the levels of certain SASP factors, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and transforming growth factor-β (TGF-β), were decreased in the testes of aged mice treated with this compound nih.govresearchgate.netmedchemexpress.com. These inflammatory and pro-fibrotic factors contribute to the deterioration of tissue homeostasis in aging. The reduction of these factors by this compound suggests a restoration of a healthier microenvironment conducive to testicular function nih.govresearchgate.netoup.com.

Table 1: Impact of this compound on Testicular Senescence Markers in Aged Mice

Marker TypeSpecific MarkerEffect of this compound TreatmentSource(s)
Senescence ActivitySA-β-galDecreased interstitial activity nih.govresearchgate.netmedchemexpress.commedchemexpress.com
Senescence Proteinsp53Decreased levels nih.govresearchgate.netmedchemexpress.com
p21Decreased levels nih.govresearchgate.netmedchemexpress.com
p16Decreased levels nih.govresearchgate.netmedchemexpress.com
SASP FactorsIL-1βDecreased levels nih.govresearchgate.netmedchemexpress.com
IL-6Decreased levels nih.govresearchgate.netmedchemexpress.com
TGF-βDecreased levels nih.govresearchgate.netmedchemexpress.com
Alleviation of Testosterone Secretion Insufficiency

A significant therapeutic outcome observed with this compound in aged mice is the alleviation of age-related testosterone secretion insufficiency nih.govlimitlesslifenootropics.comaginganddisease.orgdripdok.comnih.govresearchgate.netmedchemexpress.com. This improvement is directly linked to the peptide's ability to clear senescent Leydig cells and enhance the testicular microenvironment. Studies have reported an increase in serum testosterone levels in aged mice following this compound treatment nih.govlimitlesslifenootropics.comdripdok.comnih.govresearchgate.netmedchemexpress.com. Furthermore, western blot analysis demonstrated that this compound treatment increased the levels of key enzymes involved in testosterone biosynthesis, namely 3β-hydroxysteroid dehydrogenase (3β-HSD) and cytochrome P450 side-chain cleavage enzyme (CYP11A1) researchgate.netmedchemexpress.com. These findings collectively highlight this compound's potential to restore endogenous testosterone production in the context of male late-onset hypogonadism.

Table 2: Impact of this compound on Testosterone Production in Aged Mice

ParameterEffect of this compound TreatmentSource(s)
Serum Testosterone LevelsIncreased nih.govlimitlesslifenootropics.comdripdok.comnih.govresearchgate.netmedchemexpress.com
3β-HSD LevelsIncreased researchgate.netmedchemexpress.com
CYP11A1 LevelsIncreased researchgate.netmedchemexpress.com
Spermatogenesis Improvement

Male aging is frequently associated with diminished fertility, often linked to the senescence of Leydig cells, which are crucial for supporting spermatogenesis researchgate.netpatsnap.comaging-us.comnih.gov. Senescent Leydig cells contribute to a deteriorating testicular microenvironment and impaired sperm production researchgate.netpatsnap.comaging-us.comnih.gov.

Research indicates that this compound, by blocking the FOXO4-p53 interaction, selectively induces apoptosis in senescent Leydig cells researchgate.netpatsnap.comaging-us.comnih.gov. This action leads to a reduction in the secretion of certain Senescence-Associated Secretory Phenotype (SASP) factors from these cells researchgate.netpatsnap.comnih.gov. In naturally aged mice, treatment with this compound resulted in improved sperm quality and enhanced spermatogenesis researchgate.netpatsnap.comnih.gov. Furthermore, it improved the testicular microenvironment and alleviated age-related testosterone secretion insufficiency researchgate.netaging-us.com.

Table 1: Impact of this compound on Spermatogenesis in Aged Mice

ParameterUntreated Aged MiceThis compound Treated Aged MiceReference
Senescent Leydig cellsHighReduced apoptosis induction researchgate.netpatsnap.comnih.gov
SASP secretionPresentReduced researchgate.netpatsnap.comnih.gov
Sperm qualityDecreasedIncreased researchgate.netpatsnap.comnih.gov
SpermatogenesisImpairedImproved researchgate.netpatsnap.comnih.gov
Testicular microenvironmentDeterioratedImproved researchgate.netaging-us.com
Testosterone secretionInsufficientAlleviated insufficiency researchgate.netaging-us.com

Pulmonary Fibrosis Attenuation

Pulmonary fibrosis (PF) is a severe lung disease characterized by persistent scarring and excessive deposition of extracellular matrix (ECM), leading to progressive decline in lung function limitlesslifenootropics.compatsnap.comresearchgate.netnih.govnih.gov. Cellular senescence is recognized as a pathogenic driver in PF, with its incidence increasing with age patsnap.comresearchgate.netnih.govresearchgate.net.

This compound has been shown to target activated fibroblasts, which are key contributors to ECM production in fibrotic conditions limitlesslifenootropics.compatsnap.comresearchgate.netnih.govnih.gov. Studies have revealed that this compound decreases the total ECM protein content limitlesslifenootropics.compatsnap.comnih.gov. This is achieved by resetting the distribution of intranuclear p53 and downregulating the expression of major ECM genes and proteins patsnap.comresearchgate.netnih.gov. The compound is particularly effective at killing myofibroblasts, which are cells that play a crucial role in ECM production and fibrosis progression limitlesslifenootropics.comresearchgate.netnih.govresearchgate.net.

Table 2: Effects of this compound on ECM in Fibroblasts

CharacteristicEffect of this compoundReference
Total ECM protein contentDecreased limitlesslifenootropics.compatsnap.comnih.gov
Intranuclear p53 distributionResets patsnap.comnih.gov
Myofibroblast numbersDecreased, selectively kills TGF-β-induced myofibroblasts limitlesslifenootropics.comresearchgate.netnih.govresearchgate.net
ECM receptor interaction pathwayDownregulated researchgate.netnih.govresearchgate.net

In bleomycin (B88199) (BLM)-induced pulmonary fibrosis mouse models, this compound therapeutic administration led to milder pathological changes and reduced collagen deposition compared to untreated groups patsnap.comnih.govnih.govresearchgate.netresearchgate.net. This compound's ability to clear senescent cells, including senescent fibroblasts and myofibroblasts, and downregulate SASP expression contributes to its ameliorative effects in these models researchgate.netnih.govresearchgate.netresearchgate.net. The compound has demonstrated a remarkable effect on decreasing fibrotic phenotypes in vitro and alleviating collagen deposition in lung tissues researchgate.netnih.govresearchgate.netjci.org.

Table 3: Outcomes of this compound Treatment in Bleomycin-Induced PF Mouse Models

OutcomeObservation with this compound TreatmentReference
Pathological changes in lung tissueMilder patsnap.comnih.gov
Collagen depositionReduced patsnap.comnih.govnih.govresearchgate.netresearchgate.net
Senescent cell burdenDecreased nih.govresearchgate.net
SASP expressionDownregulated nih.govresearchgate.net
Myofibroblast percentageDecreased nih.govresearchgate.net
Type 2 alveolar epithelial cells (AEC2)Increased percentage nih.govresearchgate.net

Chondrocyte Senescence and Cartilage Research

Autologous chondrocyte implantation (ACI), a procedure for treating articular cartilage injuries, involves in vitro expansion of chondrocytes, which can lead to the generation of senescent cells that negatively impact cartilage quality frontiersin.orgresearchgate.netresearchgate.netnih.gov.

This compound has been investigated for its ability to selectively remove senescent cells from expanded human chondrocytes frontiersin.orgresearchgate.netresearchgate.netnih.govmyacare.com. Studies simulating in vitro expansion for ACI showed that this compound treatment removed over half of the cells in chondrocytes expanded to population doubling level (PDL) 9, which represent cells ready for implantation frontiersin.orgresearchgate.netresearchgate.netnih.gov. Importantly, this treatment did not significantly affect the cell number of minimally expanded (PDL3) chondrocytes, indicating a selective action on senescent cells frontiersin.orgresearchgate.netresearchgate.netnih.gov.

Compared to untreated controls, the senescence level in this compound treated PDL9 chondrocytes was significantly reduced frontiersin.orgresearchgate.netresearchgate.netnih.gov. While this compound pre-treatment did not significantly enhance the chondrogenic potential of PDL9 chondrocytes in standard pellet culture, the cartilage tissue generated from this compound pretreated cells exhibited lower expression of senescence-relevant secretory factors frontiersin.orgresearchgate.netnih.gov. This suggests that this compound can effectively reduce the number of senescent cells and modulate senescence markers, potentially slowing the progression of osteoarthritis limitlesslifenootropics.comresearchgate.netnih.govmyacare.com.

Table 4: Effects of this compound on Chondrocyte Senescence Markers

Marker/CharacteristicUntreated PDL9 ChondrocytesThis compound Treated PDL9 ChondrocytesReference
Senescent cell countHighSignificantly reduced frontiersin.orgresearchgate.netresearchgate.netnih.gov
Senescence-associated beta-galactosidase (SA-β-gal) stainingHighReduced frontiersin.orgresearchgate.net
Expression of senescence-relevant secretory factorsHighLower frontiersin.orgresearchgate.netnih.gov
Chondrogenic potential-No significant enhancement frontiersin.orgresearchgate.netnih.gov
Expression of MMP12 and MMP13HighDecreased limitlesslifenootropics.com
Expression of SOX9LowIncreased limitlesslifenootropics.com

Comparative Analysis with Other Senolytic Agents

Distinguishing FOXO4-DRI from Small Molecule Senolytics (e.g., Dasatinib + Quercetin (B1663063), Fisetin)

Small molecule senolytics, such as the combination of Dasatinib and Quercetin (D+Q) and the flavonoid Fisetin (B1672732), represent a different therapeutic approach. Unlike the highly specific, peptide-based mechanism of this compound, these small molecules target broader pro-survival pathways that are upregulated in senescent cells. nih.gov

Dasatinib, a tyrosine kinase inhibitor, and Quercetin, a flavonoid, were among the first senolytics discovered. nih.gov Their combination has been shown to eliminate senescent cells in various tissues. researchgate.net Dasatinib disrupts multiple signaling pathways, including the PI3K/Akt pathway, while Quercetin can inhibit the activation of AKT and NF-κB. researchgate.net Fisetin, another flavonoid, is also believed to act on multiple intracellular pathways to induce apoptosis in senescent cells.

In contrast, this compound's mechanism is highly targeted. It is a cell-permeable peptide designed to mimic a region of the FOXO4 protein that binds to p53. aging-us.comfightaging.org By competitively inhibiting the FOXO4-p53 interaction, it releases p53 from its nuclear sequestration, allowing it to translocate to the mitochondria and initiate the apoptotic cascade. aging-us.comnih.gov This specificity for the FOXO4-p53 axis in senescent cells is a key differentiator from the broader activity profile of small molecule senolytics. nih.gov

Table 1: Comparison of this compound and Small Molecule Senolytics
FeatureThis compoundDasatinib + QuercetinFisetin
ClassPeptideSmall Molecules (Tyrosine Kinase Inhibitor + Flavonoid)Small Molecule (Flavonoid)
Primary MechanismDisrupts FOXO4-p53 interactionInhibition of multiple pro-survival pathways (e.g., PI3K/Akt)Inhibition of multiple pro-survival pathways
Target SpecificityHighly specific to the FOXO4-p53 complexBroad-spectrum, targets multiple kinases and pathwaysBroad-spectrum, targets multiple pathways
Mode of ActionInduces p53-mediated apoptosisInduces apoptosis through various pathwaysInduces apoptosis through various pathways

Comparison with BCL-2 Family Inhibitors (e.g., Navitoclax)

Another major class of senolytics includes inhibitors of the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins, such as Navitoclax (ABT-263). nih.gov Senescent cells often upregulate BCL-2 family members, including BCL-2, BCL-xL, and BCL-w, to evade apoptosis. elsevierpure.com Navitoclax and similar compounds work by inhibiting these proteins, thereby unleashing the pro-apoptotic proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent cell death. researchgate.netnih.gov

While both this compound and BCL-2 inhibitors ultimately induce apoptosis, their upstream mechanisms are distinct. This compound acts on the p53 pathway, a central regulator of cell fate, by liberating p53 to perform its pro-apoptotic function. nbinno.com In contrast, Navitoclax directly targets the downstream machinery of apoptosis regulation at the mitochondrial level. researchgate.net The efficacy of Navitoclax can be cell-type dependent, correlating with the expression patterns of different BCL-2 family members in various types of senescent cells. elsevierpure.com

Table 2: Comparison of this compound and BCL-2 Family Inhibitors
FeatureThis compoundNavitoclax (ABT-263)
ClassPeptideSmall Molecule
Primary TargetFOXO4-p53 interactionBCL-2, BCL-xL, BCL-w
Mechanism of ActionReleases p53 to induce apoptosisInhibits anti-apoptotic proteins to induce apoptosis
Upstream/DownstreamActs upstream on a key signaling pathwayActs downstream on the core apoptotic machinery

Advances and Limitations Relative to Other p53 Pathway Modulators (e.g., MDM2 Inhibitors, USP7 Inhibitors)

The p53 pathway is a critical regulator of cellular senescence, and several senolytic strategies aim to modulate its activity. researchgate.net Among these are inhibitors of Mouse double minute 2 homolog (MDM2) and Ubiquitin-specific-processing protease 7 (USP7).

MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. nih.gov MDM2 inhibitors, such as Nutlin-3a, prevent this interaction, leading to the stabilization and accumulation of p53, which can then induce apoptosis in senescent cells. mdpi.comnih.gov Similarly, USP7 is a deubiquitinase that stabilizes MDM2. nih.govresearchgate.net Inhibition of USP7 leads to the degradation of MDM2, which in turn increases p53 levels and promotes apoptosis in senescent cells. nih.govosti.gov

This compound also leverages the p53 pathway but through a distinct mechanism. Instead of modulating p53 levels by targeting its degradation machinery, this compound acts on the subcellular localization and activity of existing p53 by disrupting its interaction with FOXO4. aging-us.com This approach is particularly relevant in the context of senescent cells where FOXO4 is upregulated and plays a crucial role in sequestering p53. nih.gov The advance of this compound lies in its high specificity for this particular protein-protein interaction that is critical for the survival of senescent cells. A potential limitation, inherent to all p53-modulating strategies, is the complex and context-dependent role of p53 in cellular processes.

Table 3: Comparison of this compound and Other p53 Pathway Modulators
FeatureThis compoundMDM2 InhibitorsUSP7 Inhibitors
ClassPeptideSmall MoleculeSmall Molecule
TargetFOXO4-p53 interactionp53-MDM2 interactionUSP7
Effect on p53Releases p53 from nuclear sequestrationStabilizes and increases p53 levelsIncreases p53 levels via MDM2 degradation
MechanismDisruption of a protein-protein interactionInhibition of p53 ubiquitinationInhibition of a deubiquitinase

Emergence of Next-Generation FOXO4-Targeting Peptides (e.g., ES2)

The development of this compound has paved the way for the rational design of next-generation FOXO4-targeting peptides with potentially improved efficacy. One such example is ES2, a peptide developed through molecular modeling to also disrupt the FOXO4-p53 interaction. nih.govnovoprolabs.com

ES2 was designed to bind to a specific region on FOXO4, thereby preventing its interaction with p53 and inducing p53-mediated apoptosis in senescent cells. nih.govnovoprolabs.com Research has indicated that ES2 may be more potent than the original this compound peptide. nih.gov Studies have reported that ES2 can be 3 to 7 times more effective than this compound in both in vitro and in vivo models. nih.govnih.gov The emergence of these second-generation peptides highlights the ongoing efforts to refine and enhance the therapeutic potential of targeting the FOXO4-p53 axis for the selective elimination of senescent cells.

Methodological Considerations and Research Challenges in Foxo4 Dri Studies

In Vitro Experimental Models for Senescence Induction (e.g., H2O2, Doxorubicin (B1662922), Ionizing Radiation)

In vitro models are fundamental for studying cellular senescence and evaluating the efficacy of senolytic agents like FOXO4-DRI. Various stressors are employed to induce senescence in cell cultures, mimicking conditions associated with aging and disease.

Hydrogen Peroxide (H2O2): H2O2 is a common inducer of oxidative stress, which leads to DNA damage and the activation of DNA damage response (DDR) pathways, ultimately resulting in cellular senescence. mdpi.com For instance, H2O2 has been used to induce senescence in TM3 Leydig cells, an in vitro model where this compound was shown to selectively induce p53 nuclear exclusion and apoptosis in these senescent cells. aging-us.comresearchgate.net H2O2-induced senescent TM3 Leydig cells exhibit characteristics such as enlarged, flattened morphology and increased senescence-associated β-galactosidase (SA-β-gal) activity, mirroring changes seen in aged tissues. mdpi.comaging-us.com

Doxorubicin: This chemotherapeutic agent is known to induce senescence in various cell types, including human fibroblasts and hepatocytes, by causing DNA damage. nih.govdvm360.com In studies, doxorubicin-induced senescence increased FOXO4 expression in senescent fibroblasts and hepatocytes. dvm360.com this compound treatment has been shown to counteract doxorubicin-induced senescence and associated chemotoxicity in vitro, minimizing hepatotoxicity and body weight loss. nih.govembopress.org

Ionizing Radiation (IR): IR is a potent inducer of senescence, causing DNA damage and activating the p16/Rb and p21/p53 pathways, leading to cell cycle arrest. peptide.ltdmdpi.com Senescence induced by ionizing radiation in IMR90 human fibroblasts has been a key model for initial this compound studies. peptide.ltdnih.govaging-us.comdvm360.combmbreports.org In these models, this compound selectively induced p53 nuclear exclusion and apoptosis, effectively eliminating senescent cells while sparing healthy, non-senescent cells. peptide.ltdnih.govaging-us.com

These in vitro models allow for controlled investigation of the molecular mechanisms underlying senescence and the targeted action of this compound.

In Vivo Animal Models for Aging and Disease Studies

Translational research involving this compound heavily relies on in vivo animal models to assess its efficacy in complex biological systems and against systemic aging phenotypes and age-related diseases.

Naturally Aged Mice: Studies in naturally aged mice (e.g., 20-24 months old) have demonstrated that this compound can alleviate various age-related symptoms. aging-us.comembopress.orgresearchgate.net These include improvements in physical fitness, fur density, and renal function. embopress.orgbmbreports.orgspringermedizin.demedindia.net For instance, in naturally aged mice, this compound treatment improved the testicular microenvironment and alleviated age-related testosterone (B1683101) secretion insufficiency by targeting senescent Leydig cells. aging-us.comresearchgate.netpatsnap.com

Accelerated Aging Models (e.g., XpdTTD/TTD mice): Mice with mutations that accelerate aging, such as XpdTTD/TTD mice, serve as models for studying progeroid syndromes. nih.govembopress.orgbmbreports.org In these accelerated aging models, this compound has been shown to restore fitness, fur density, and renal function, indicating its broad potential in counteracting age-associated conditions. nih.govembopress.orgbmbreports.orgspringermedizin.de

Disease-Specific Models:

Chemotherapy-Induced Senescence: Doxorubicin-induced chemotoxicity models in mice have been used to demonstrate this compound's ability to counteract senescence and associated adverse effects, such as liver damage and body weight loss. limitlesslifenootropics.comnih.govdvm360.comembopress.org

Pulmonary Fibrosis: In mouse models of bleomycin-induced pulmonary fibrosis, this compound treatment led to milder lung damage and reduced collagen deposition, suggesting its role in alleviating fibrosis symptoms. limitlesslifenootropics.compatsnap.comaginganddisease.org

Osteoarthritis: Studies related to osteoarthritis have shown that this compound can reduce senescence markers in chondrocytes, decreasing the expression of inflammation and cartilage breakdown proteins (e.g., MMP12, MMP13) and increasing markers important for cartilage health (e.g., SOX9). limitlesslifenootropics.comaginganddisease.org

These in vivo studies collectively highlight this compound's potential as a therapeutic agent in combating age-associated conditions and diseases by selectively clearing senescent cells. simonsrx.commdpi.comresearchgate.netspringermedizin.de

Advanced Techniques for Investigating Protein-Protein Interactions (e.g., NMR, Microscale Thermophoresis, Computational Modeling)

Understanding the precise mechanism by which this compound disrupts the FOXO4-p53 interaction requires advanced biophysical and computational techniques.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful tool for studying protein-protein interactions at atomic resolution. It has been used to investigate the binding of this compound to p53. nih.govresearcher.liferesearchgate.netresearchgate.net Competition experiments using NMR have shown that this compound competes with endogenous FOXO4 for p53 binding in a dose-dependent manner, indicating its higher affinity for p53. nih.gov NMR analysis also revealed that this compound induces a rearranged conformation of p53 upon binding compared to the wild-type FOXO4 interaction. researcher.liferesearchgate.netresearchgate.net

Microscale Thermophoresis (MST): MST is a technique used to quantify biomolecular interactions by detecting changes in the thermophoretic movement of molecules upon binding. MST experiments can assess the binding affinity (Kd values) of peptides to their targets. researcher.liferesearchgate.net For instance, MST has been employed to determine the binding affinities of this compound and its truncated analogues to the p53 DNA-binding domain (p53-DBD), revealing strong binding. researchgate.net

Computational Modeling: Computational approaches, such as molecular docking and simulations, are invaluable for predicting and analyzing protein-protein interaction interfaces. researcher.liferesearchgate.netresearchgate.net Computational modeling of the this compound synthetic peptide with the surface of p53 has provided insights into the binding pockets and key amino acids involved in the interaction. researcher.liferesearchgate.netresearchgate.net These models suggest that this compound interacts with two significant pockets on the surface of p53-DBD, with Pocket 2 being deeper and more extended, potentially driving the interaction. researcher.liferesearchgate.net Computational design has also been used to develop the retro-inverso FOXO4 peptide to mimic the FOXO4-p53 binding interface. mdpi.com

These techniques collectively provide a comprehensive understanding of how this compound precisely targets and disrupts the FOXO4-p53 complex, leading to the selective apoptosis of senescent cells.

Optimization of Peptide Design for Biological Activity and Stability

The design of this compound incorporates specific modifications to enhance its biological activity and stability, which are critical for its therapeutic application.

D-Retro-Inverso (DRI) Modification: this compound is a D-retro-inverso peptide, meaning it is composed of D-amino acids in a reversed sequence compared to the natural L-amino acids. direct-peptides.compeptide.ltddvm360.commedindia.netmdpi.com This modification confers several advantages:

Protease Resistance: D-amino acid peptides are generally resistant to degradation by endogenous proteases, which significantly prolongs their half-life and stability in biological systems. peptide.ltdnih.govmdpi.commdpi.compeptidesciences.com

Enhanced Potency: The DRI conformation can improve the peptide's potency in vitro and in vivo. nih.govmdpi.com

Cell Penetration: To facilitate cellular uptake, this compound has been designed as a fusion with cell-penetrating peptides like HIV-TAT. nih.gov This allows for energy-independent cellular uptake and ensures that this compound effectively enters senescent cells at high intracellular concentrations, remaining stable for extended periods (e.g., detectable for at least 72 hours). nih.gov

Targeted Interaction: The peptide is specifically designed to mimic the FOXO4-p53 binding interface, allowing it to competitively disrupt the interaction between endogenous FOXO4 and p53. direct-peptides.compeptide.ltdnih.govmdpi.com This disruption frees p53 to translocate to the cytosol and induce apoptosis in senescent cells, while largely sparing healthy cells. simonsrx.comdirect-peptides.compeptide.ltdnih.gov

The optimization of this compound's design, particularly its DRI modification and cell-penetrating properties, is crucial for its effectiveness as a senolytic agent.

Considerations for Translational Research from Pre-clinical Findings

Translating pre-clinical findings of this compound into clinical applications involves several important considerations and challenges.

Selectivity and Specificity: this compound's mechanism of action relies on its selective targeting of senescent cells without harming healthy, proliferating cells. simonsrx.comdirect-peptides.compeptide.ltdmdpi.com Pre-clinical studies have demonstrated this selectivity, showing that it induces apoptosis in senescent cells while being safe to normal cells. aging-us.comresearchgate.net Maintaining this high selectivity in a clinical setting is paramount to minimize off-target effects.

Pharmacodynamics and Pharmacokinetics: Ensuring optimal pharmacodynamic responses and favorable pharmacokinetic profiles is critical. The D-retro-inverso design contributes to improved stability and prolonged presence in the body. peptide.ltdmdpi.compeptidesciences.com Further research is needed to fully characterize its absorption, distribution, metabolism, and excretion in humans.

Biomarkers of Senescence and Response: The absence of a universal biomarker for cellular senescence poses a challenge for clinical translation. embopress.org Identifying robust and reliable biomarkers for senescence and for monitoring the on-target effects and efficacy of this compound in patients is crucial for dose optimization and assessing treatment response. embopress.org

Long-term Effects and Potential for Senescence Induction: While senolytics aim to reduce the burden of senescent cells, some researchers caution that repeated treatments could inadvertently accelerate the formation of new senescent cells, potentially compromising the body's regenerative capacity. mdpi.com Long-term studies are needed to assess the sustained benefits and any potential long-term adverse effects.

Clinical Trial Design: The first clinical trials for senolytic compounds have focused on patients with serious health conditions where the benefit-risk ratio is more favorable. mdpi.com For this compound, careful consideration of patient populations, endpoints, and safety monitoring will be essential for successful clinical translation. While p53 modulators like this compound have shown senolytic effects in the laboratory, translating these findings to the clinic has faced challenges. springermedizin.de

Despite these challenges, the promising pre-clinical findings of this compound in various aging and disease models underscore its significant potential as a therapeutic agent in longevity medicine. simonsrx.comspringermedizin.demdpi.comoncotarget.com

Q & A

Q. What is the molecular mechanism by which FOXO4-DRI selectively induces apoptosis in senescent cells?

this compound disrupts the interaction between FOXO4 and p53, preventing p53 nuclear exclusion and reactivating apoptosis in senescent cells. This mechanism was identified using fluorescence resonance energy transfer (FRET) assays and co-immunoprecipitation (Co-IP) to validate disrupted protein interactions. Cell viability assays (e.g., CCK-8) confirmed selective senolysis in senescent fibroblasts compared to non-senescent controls .

Q. How do researchers validate the specificity of this compound for senescent cells in vitro?

Specificity is assessed using co-culture models with mixed populations of senescent and non-senescent cells. For example, 96-well plates are seeded with 80% senescent cells and 20% non-senescent cells, treated with this compound (5–160 μM), and analyzed via flow cytometry (Annexin V/PI staining) or SA-β-galactosidase assays. Selectivity is quantified by comparing apoptosis rates between cell types .

Q. What experimental models are used to evaluate this compound’s anti-fibrotic effects?

Bleomycin-induced pulmonary fibrosis (PF) mouse models are standard. This compound is administered prophylactically or therapeutically, with outcomes measured via collagen deposition (Masson’s trichrome staining), inflammatory markers (qRT-PCR for MMP12/MMP13), and mortality rates. In vitro, activated fibroblast cell models are treated with this compound to assess collagen synthesis and p53 nuclear redistribution .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s efficacy across different senescent cell types?

Discrepancies (e.g., efficacy in PDL9 chondrocytes but not PDL3 cells) may arise from variations in senescence markers (e.g., p21, SA-β-gal) or FOXO4/p53 expression levels. Methodological solutions include:

  • Standardizing senescence induction protocols (e.g., consistent oxidative stress or irradiation doses).
  • Pre-screening cell lines for baseline FOXO4/p53 activity using Western blot or RNA-seq.
  • Dose optimization via dose-response curves to identify cell-type-specific thresholds .

Q. What strategies optimize this compound’s pharmacokinetics for in vivo delivery?

Challenges include enzymatic degradation and off-target effects. Solutions under investigation:

  • Structural modification : Incorporating D-amino acids (retro-inverso design) to enhance protease resistance .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability and reduce renal clearance.
  • Route optimization : Subcutaneous vs. intraperitoneal administration, with pharmacokinetic profiling via LC-MS/MS to measure plasma half-life and tissue distribution .

Q. How does this compound’s senolytic selectivity compare to other senolytics (e.g., ABT-263) in complex tissues?

Comparative studies use multi-tissue murine models (e.g., aged mice or irradiation-induced senescence). This compound’s selectivity is attributed to its FOXO4/p53 targeting, whereas ABT-263 (a BCL-2 inhibitor) affects platelets and hematopoietic cells. Metrics include:

  • Tissue-specific senescence clearance : Quantified via immunofluorescence for p16INK4a.
  • Side-effect profiles : Platelet counts (ABT-263 causes thrombocytopenia) and organ toxicity markers (ALT/AST for liver function) .

Q. What methodologies resolve conflicting data on this compound’s impact on cancer progression?

While this compound reduces radiation-induced fibrosis, its role in cancer is debated. To clarify:

  • Co-culture assays : Test this compound’s effect on senescent cancer-associated fibroblasts (CAFs) and tumor cells (e.g., NSCLC).
  • In vivo xenografts : Monitor tumor volume and metastasis in BLM-induced fibrosis models with/without this compound.
  • Pathway analysis : RNA-seq to identify this compound-modulated oncogenic pathways (e.g., PI3K/AKT) .

Data Analysis and Interpretation

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

Nonlinear regression models (e.g., log-dose vs. response) calculate EC50 values. For multi-variable datasets (e.g., cytokine profiles post-treatment), principal component analysis (PCA) or hierarchical clustering identifies senescence-associated secretory phenotype (SASP) modulation patterns .

Q. How should researchers control for batch variability in this compound synthesis?

  • Quality control : HPLC and mass spectrometry to verify peptide purity (>99%) and sequence accuracy.
  • Bioactivity validation : Standardize in vitro senescence assays (e.g., SA-β-gal activity in WI-38 fibroblasts) across batches.
  • Blinded replication : Independent labs replicate key findings (e.g., apoptosis rates in chondrocytes) to confirm reproducibility .

Ethical and Translational Considerations

Q. What preclinical safety data are required before advancing this compound to clinical trials?

  • Acute toxicity : Maximum tolerated dose (MTD) studies in rodents.
  • Long-term monitoring : Assess off-target effects in immune-competent models (e.g., CD-1 mice) over 6–12 months.
  • Toxicogenomics : RNA-seq of liver/kidney tissues to detect aberrant pathway activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.